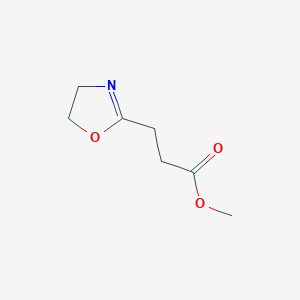

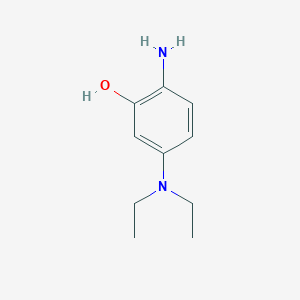

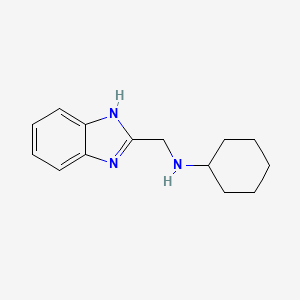

![molecular formula C7H14ClNO B3048669 (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 1788054-92-1](/img/structure/B3048669.png)

(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

描述

“(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride” is a chemical compound with the molecular formula C7H11NO.ClH . It is a derivative of the azabicyclo[3.2.1]octane structure .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported . This process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This compound is then oxidized to the desired ketone .Molecular Structure Analysis

The molecular structure of “(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride” is based on the azabicyclo[3.2.1]octane structure . The InChI code for this compound is 1S/C7H11NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-6,8H,1-4H2;1H/t5-,6+; .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride” include a molecular weight of 161.63 . The compound’s InChI key is MZQWQFWRSDNBPV-KNCHESJLSA-N .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride:

Pharmaceutical Development

This compound is a key intermediate in the synthesis of tropane alkaloids, which are known for their significant pharmacological activities. Tropane alkaloids are used in the development of drugs for treating neurological disorders, such as Parkinson’s disease and schizophrenia . The stereoselective synthesis of this compound is crucial for producing enantiomerically pure pharmaceuticals, enhancing their efficacy and reducing side effects.

Neurotransmitter Research

(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is used in the study of neurotransmitter systems, particularly the cholinergic system. It serves as a structural analog for acetylcholine, allowing researchers to investigate the binding and activity of cholinergic receptors. This research is vital for understanding cognitive functions and developing treatments for neurodegenerative diseases .

Catalysis in Organic Synthesis

This compound is employed as a ligand in the formation of chiral catalysts. These catalysts are used in asymmetric synthesis, which is essential for producing enantiomerically pure compounds in the pharmaceutical and agrochemical industries. The unique bicyclic structure of this compound provides high selectivity and efficiency in catalytic reactions .

Material Science

In material science, (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is used as a building block for the synthesis of novel polymers and materials. These materials have applications in creating advanced coatings, adhesives, and composites with enhanced mechanical and thermal properties .

Analytical Chemistry

The compound is utilized in analytical chemistry as a standard for calibrating instruments and validating analytical methods. Its well-defined structure and properties make it an ideal reference material for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Biochemical Research

In biochemical research, this compound is used to study enzyme mechanisms and interactions. It acts as a substrate or inhibitor in enzymatic assays, helping to elucidate the function and regulation of various enzymes involved in metabolic pathways .

Agricultural Chemistry

(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is also explored in agricultural chemistry for the development of new agrochemicals. Its derivatives are investigated for their potential as insecticides, herbicides, and fungicides, contributing to sustainable agricultural practices .

Environmental Science

In environmental science, this compound is studied for its potential role in bioremediation. Researchers investigate its ability to degrade environmental pollutants and its interactions with microbial communities, aiming to develop effective strategies for cleaning up contaminated sites .

These diverse applications highlight the importance of (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride in various scientific fields, driving innovation and advancements across multiple disciplines.

If you have any specific questions or need further details on any of these applications, feel free to ask!

属性

IUPAC Name |

(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKIAGJIMKQZEP-FNCXLRSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C(C1)N2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]([C@H](C1)N2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride | |

CAS RN |

1788054-92-1 | |

| Record name | 8-Azabicyclo[3.2.1]octan-6-ol, hydrochloride (1:1), (1R,5S,6R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

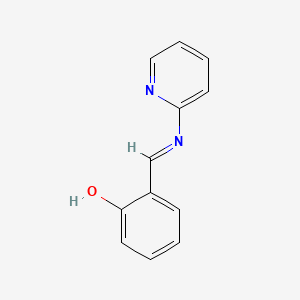

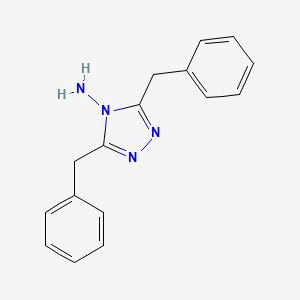

![Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-](/img/structure/B3048599.png)